molecular formula C13H9F2NO B1454219 2-(2,3-Difluorobenzoyl)-3-methylpyridine CAS No. 1187171-21-6

2-(2,3-Difluorobenzoyl)-3-methylpyridine

Cat. No. B1454219
M. Wt: 233.21 g/mol
InChI Key: WBMHLWRCDRIMFE-UHFFFAOYSA-N
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Description

“2,3-Difluorobenzoyl chloride” is a chemical compound with the molecular formula C7H3ClF2O . It has an average mass of 176.548 Da and a monoisotopic mass of 175.984055 Da .


Synthesis Analysis

While specific synthesis methods for “2-(2,3-Difluorobenzoyl)-3-methylpyridine” are not available, a related compound, difluorobenzenes, can be prepared through the thermal decomposition of various haloaniline fluoroborate salts .


Molecular Structure Analysis

The molecular structure of “2,3-Difluorobenzoyl chloride” consists of a benzoyl group attached to a chloride atom, with two fluorine atoms attached to the benzene ring .


Physical And Chemical Properties Analysis

“2,3-Difluorobenzoyl chloride” is a clear, colorless liquid with a density of 1.423 g/mL at 25 °C (lit.) and a boiling point of 85-87 °C/14 mmHg (lit.) . Its refractive index is n20/D 1.5143 (lit.) .

Scientific Research Applications

Luminescence Properties and Crystal Structures

  • Lanthanide Ternary Complexes: 2,4-difluorobenzoic acid and 5,5'-dimethyl-2,2'-bipyridine, which are structurally similar to 2-(2,3-difluorobenzoyl)-3-methylpyridine, have been used to construct lanthanide ternary complexes. These complexes exhibit luminescence properties and have unique crystal structures, as explored in a study by Du, Ren, and Zhang (2020) in "Thermochimica Acta" (Du, Ren, & Zhang, 2020).

Interaction with Metal Ions

  • Hydrodesulfurization and Hydrodenitrogenation: Research on hydrodesulfurization and hydrodenitrogenation has investigated molecules like 2-methylpyridine, which shares a similar pyridine structure with 2-(2,3-difluorobenzoyl)-3-methylpyridine. Studies by Egorova and Prins (2004, 2006) in "Journal of Catalysis" have shown how such molecules interact with metal ions (Egorova & Prins, 2004); (Egorova & Prins, 2006).

Supramolecular Chemistry

  • Molecular Structure Analysis: Analogs of 2-(2,3-difluorobenzoyl)-3-methylpyridine have been studied for their molecular structure and properties. For instance, a novel phthalide derivative's structure was analyzed using X-ray diffraction and DFT calculations, as reported by Yılmaz et al. (2020) in "Journal of Molecular Structure" (Yılmaz et al., 2020).

Organic Acid–Base Salts and Supramolecular Associations

  • Supramolecular Structures: The construction of organic acid-base salts from compounds like 2-amino-6-methylpyridine has been studied for their supramolecular architectures. Thanigaimani et al. (2015) in "Molecular Crystals and Liquid Crystals" have explored such structures (Thanigaimani et al., 2015).

Polymerism and Phase Transitions

  • Polymorphism and Phase Transitions: Research on polymorphism and phase transitions in compounds like 2-(2,4-dinitrobenzyl)-3-methylpyridine, closely related to the compound of interest, has been conducted using solid-state NMR and other techniques, as found in a study by Schmidt et al. (1999) in "Journal of the American Chemical Society" (Schmidt et al., 1999).

Safety And Hazards

“2,3-Difluorobenzoyl chloride” is combustible and causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

(2,3-difluorophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-4-3-7-16-12(8)13(17)9-5-2-6-10(14)11(9)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMHLWRCDRIMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Difluorobenzoyl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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